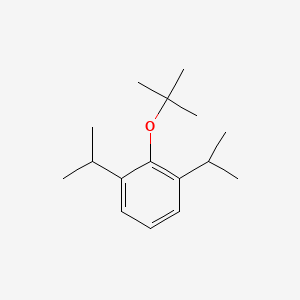
2-(tert-Butoxy)-1,3-diisopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butoxy)-1,3-diisopropylbenzene: is an organic compound characterized by the presence of a tert-butoxy group and two isopropyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)-1,3-diisopropylbenzene typically involves the alkylation of 1,3-diisopropylbenzene with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions: 2-(tert-Butoxy)-1,3-diisopropylbenzene can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: 2-(tert-Butoxy)-1,3-diisopropylbenzene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
作用機序
The mechanism of action of 2-(tert-Butoxy)-1,3-diisopropylbenzene involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The isopropyl groups provide steric hindrance, affecting the compound’s overall behavior in different environments .
類似化合物との比較
tert-Butylbenzene: Lacks the isopropyl groups, resulting in different reactivity and applications.
1,3-Diisopropylbenzene: Lacks the tert-butoxy group, leading to variations in chemical behavior.
tert-Butylphenol: Contains a hydroxyl group instead of the isopropyl groups, affecting its chemical properties
Uniqueness: 2-(tert-Butoxy)-1,3-diisopropylbenzene stands out due to the combination of the tert-butoxy group and the isopropyl groups on the benzene ring. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.
生物活性
The compound 2-(tert-Butoxy)-1,3-diisopropylbenzene is a member of the diisopropylbenzene family, which are aromatic hydrocarbons with various applications in organic synthesis and potential biological activities. This article explores the biological activity of this compound, including its interactions with biomolecules, potential toxicological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
This structure features a tert-butoxy group attached to a diisopropyl-substituted benzene ring, which influences its chemical reactivity and biological interactions.
Potential Interactions with Biomolecules
Research indicates that this compound may interact with various biomolecules, potentially affecting cellular processes. Its structural similarity to other aromatic compounds suggests that it could exhibit endocrine-disrupting properties or influence xenobiotic metabolism .
Toxicological Assessments
A study conducted on various aromatic compounds, including derivatives of diisopropylbenzene, assessed their toxicological effects using cell assays. The findings indicated that certain structural features could lead to adverse health effects, such as cytotoxicity and endocrine disruption . The specific effects of this compound have not been extensively documented; however, its classification as a potential contaminant in food contact materials raises concerns about its safety .
Case Studies
- Food Packaging Contaminants : A PhD thesis investigated contaminants in paper and board food contact materials. The study highlighted the importance of identifying compounds like this compound due to their potential migration into food products and subsequent health risks. The methodology included gas chromatography and mass spectrometry for compound identification .
- Endocrine Disruption : Another study focused on the endocrine-disrupting effects of similar compounds. It was found that certain diisopropylbenzene derivatives could mimic estrogenic activity in vitro, suggesting that this compound might exhibit similar properties .
Data Table: Biological Activity Overview
| Property | Details |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₁₅H₂₄O |
| Potential Biological Effects | Endocrine disruption; cytotoxicity |
| Toxicological Concerns | Identified as a contaminant in food packaging materials |
| Research Methods Used | Gas chromatography, mass spectrometry |
特性
分子式 |
C16H26O |
|---|---|
分子量 |
234.38 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxy]-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C16H26O/c1-11(2)13-9-8-10-14(12(3)4)15(13)17-16(5,6)7/h8-12H,1-7H3 |
InChIキー |
DIJATWAUVFZRSG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















